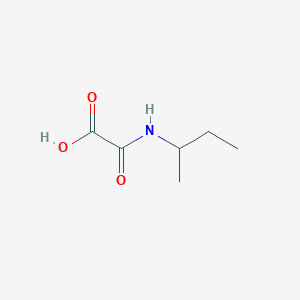

(Sec-butylamino)(oxo)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Sec-butylamino)(oxo)acetic acid” is an organic compound with the molecular formula C6H11NO3 . It has a molecular weight of 145.16 . It is a solid at room temperature .

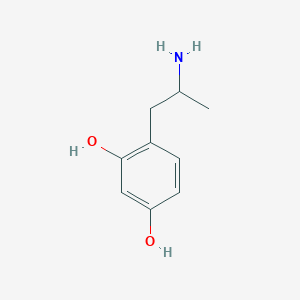

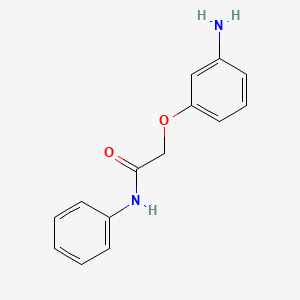

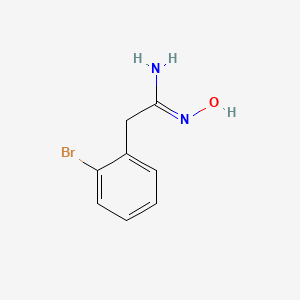

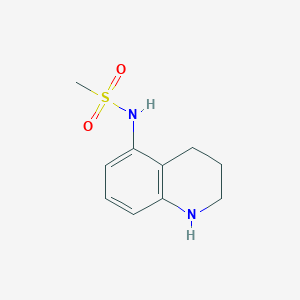

Molecular Structure Analysis

The molecular structure of “(Sec-butylamino)(oxo)acetic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“(Sec-butylamino)(oxo)acetic acid” is a solid at room temperature . It has a density of 1.13 g/cm^3 and a refractive index of 1.46 .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis Applications:

- Sec-butylamine, a component of (Sec-butylamino)(oxo)acetic acid, is used in the esterification of acetic acid with butanol, catalyzed by supported heteropoly acids. This process is significant in industrial applications, particularly in the production of esters (Bhorodwaj & Dutta, 2011).

- Similarly, the synthesis of sec-butyl acetate, a useful chemical in various industries, can be catalyzed by diphenylammonium methanesulfonate using sec-butanol and acetic acid. The optimization of this synthesis process has been a subject of study (Luo Gen-xiang, 2004).

Biochemical Research:

- Sec-butylamine has been studied for its effects on pyruvate oxidation by mitochondria in Penicillium digitatum. This research provides insights into the molecular mechanisms of fungistatic action of sec-butylamine (Yoshikawa, Eckert, & Keen, 1976).

Chemical Interaction Studies:

- The reaction of sec-butylamine with various compounds, like NPCl2(NSOCl)2, has been explored to understand the formation of different derivatives and their implications in chemical synthesis and interactions (Berg et al., 2010).

Food Preservation Research:

- In the context of food preservation, the efficacy of sec-butylamine in inhibiting the growth and spore germination of Fusarium oxysporum has been evaluated. This is relevant in understanding how sec-butylamine can be used as a preservative agent (Tzatzarakis et al., 2000).

Photocatalytic Research:

- The photocatalytic oxidation of a VX simulant containing butylamino groups was studied, highlighting the potential applications of similar compounds in environmental remediation and hazardous materials management (Vorontsov, Chen, & Smirniotis, 2004).

Pharmacological Research:

- The potential of compounds structurally related to (Sec-butylamino)(oxo)acetic acid as aldose reductase inhibitors has been explored, indicating their relevance in the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

(Sec-butylamino)(oxo)acetic acid is a folate receptor ligand . Folate receptors are proteins that bind to folic acid and its derivatives. They play a crucial role in the transport of folate into cells, which is essential for DNA synthesis and repair, methylation, and cellular division .

Mode of Action

This compound interacts with its target, the folate receptor, by binding to it . This binding increases the production of neurotransmitters such as serotonin, dopamine, and noradrenaline in the central nervous system . These neurotransmitters are responsible for regulating mood and other cognitive functions .

Biochemical Pathways

It is known that the compound’s interaction with the folate receptor can influence the production of neurotransmitters . This could potentially affect various biochemical pathways related to mood regulation and cognitive function .

Result of Action

The binding of (Sec-butylamino)(oxo)acetic acid to the folate receptor leads to an increase in the production of neurotransmitters . This results in an improvement in mood and a reduction in depression, particularly in populations with a high socioeconomic status .

Eigenschaften

IUPAC Name |

2-(butan-2-ylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-4(2)7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKFMHUVKZOHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583002 |

Source

|

| Record name | [(Butan-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Sec-butylamino)(oxo)acetic acid | |

CAS RN |

80638-53-5 |

Source

|

| Record name | 2-[(1-Methylpropyl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(Butan-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)